1-Boc-4-allyl-4-pipéridinecarboxylate d'éthyle

Vue d'ensemble

Description

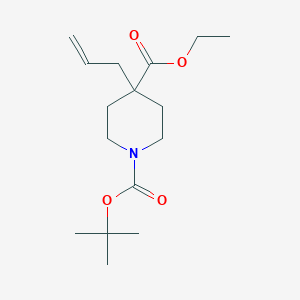

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H27NO4. It is a piperidine derivative that is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules . The compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an allyl group attached to the piperidine ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is characterized by the following properties:

- Molecular Formula : C16H27NO4

- Molar Mass : 299.39 g/mol

- Appearance : Solid

- Boiling Point : 130-135 °C at 1.5 mmHg

- Density : 1.020 g/mL at 25 °C

- Functional Groups : Allyl, ester, and Boc (tert-butoxycarbonyl) group

The compound's structure can be represented as follows:

Synthetic Chemistry

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. Its Boc protection allows for selective reactions to occur at the piperidine nitrogen, facilitating further functionalization.

Applications in Synthesis:

- Piperidine Derivatives : This compound is often used to synthesize piperidine derivatives that exhibit potential pharmacological activities.

- Allylic Substitutions : The allyl group enables reactions such as allylic substitutions, which are crucial in forming complex organic molecules.

Pharmaceutical Development

Due to its structural properties, Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate has found applications in drug development, particularly for compounds targeting central nervous system disorders.

Case Studies:

- Analgesic Agents : Research has indicated that derivatives of this compound can act as analgesics, providing pain relief through modulation of pain pathways.

- Antidepressants : Some studies suggest that modifications of this compound may lead to new antidepressant medications by affecting neurotransmitter systems.

Data Tables

| Property | Value |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Mécanisme D'action

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .

Target of Action

The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be synthesized through a multi-step process. One common method involves the protection of piperidine with a Boc group, followed by the introduction of an allyl group. The final step involves esterification with ethyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Epoxide: Formed from the oxidation of the allyl group.

Alcohol: Formed from the reduction of the ester group.

Free Amine: Formed from the deprotection of the Boc group.

Comparaison Avec Des Composés Similaires

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be compared with other piperidine derivatives such as:

Ethyl 4-amino-1-piperidinecarboxylate: Used in the synthesis of quinolin-2(1H)-one derivatives.

Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation of esters.

Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Used in the synthesis of various heterocyclic compounds.

The uniqueness of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate lies in its combination of functional groups, which makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.

Activité Biologique

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (CAS No. 146603-99-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate has the following chemical structure:

- Molecular Formula : C₁₃H₁₉NO₄

- Molecular Weight : 257.33 g/mol

- Boiling Point : Not available

- Log P (Partition Coefficient) : 1.82 (indicating moderate lipophilicity)

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of various piperidine compounds against different cancer cell lines, demonstrating that modifications to the piperidine structure can enhance activity against specific targets such as NF-kB and IKKβ, which are critical in cancer progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate | FaDu (hypopharyngeal tumor) | 5.0 | Induction of apoptosis |

| INF39 (related compound) | Colitis model | 25 | NLRP3 inhibition |

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects. In a study focusing on Alzheimer's disease, compounds with piperidine moieties demonstrated dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer's . Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate's structure suggests potential for similar neuroprotective activities.

The biological activity of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as NLRP3, which is implicated in several diseases including cancer and neurodegeneration .

- Induction of Apoptosis : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

- Modulation of Signaling Pathways : The interaction with NF-kB signaling pathways is particularly noteworthy as it plays a significant role in inflammation and cancer progression.

Case Studies

A notable case study involved the synthesis and evaluation of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate analogs for their anticancer properties. The study revealed that modifications to the piperidine ring significantly affected cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVEGXEARQUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584846 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146603-99-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146603-99-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.